4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-2-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(pyridin-2-yl)benzenesulfonamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.
4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound has the amino group attached to the 3-position of the pyridine ring instead of the 2-position.
The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZFCMVEWGRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670498 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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